10-Undecenyltrichlorosilane
Overview
Description
10-Undecenyltrichlorosilane: is an organosilicon compound with the chemical formula C11H21Cl3Si . It is a trichlorosilane derivative with an undecenyl group attached to the silicon atom. This compound is known for its reactivity with various substrates, making it useful in a range of chemical applications .
Mechanism of Action
Target of Action
10-Undecenyltrichlorosilane is an organosilicon compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also important to prevent the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Undecenyltrichlorosilane can be synthesized through the hydrosilylation of 10-undecen-1-ol with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the trichlorosilane to the double bond of the undecenyl group .
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 10-Undecenyltrichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Forms siloxane bonds through condensation with other silanols.
Substitution: The trichlorosilane group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Condensation: Silanols or other hydroxyl-containing compounds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes.
Scientific Research Applications
Chemistry: 10-Undecenyltrichlorosilane is used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in surface modification techniques to create hydrophobic or hydrophilic surfaces .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling. It is also utilized in the preparation of bioactive surfaces for cell culture applications .
Medicine: this compound is explored for its potential in drug delivery systems and medical device coatings. Its ability to form stable siloxane bonds makes it suitable for creating durable and biocompatible coatings .
Industry: In industrial applications, this compound is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of specialty polymers and resins .
Comparison with Similar Compounds
- Octyltrichlorosilane
- Decyltrichlorosilane
- Nonyltrichlorosilane
Comparison: 10-Undecenyltrichlorosilane is unique due to its longer carbon chain and the presence of a double bond in the undecenyl group. This structural feature imparts distinct reactivity and properties compared to other trichlorosilanes. For example, the double bond allows for additional functionalization possibilities, making it more versatile in certain applications .
Properties
IUPAC Name |
trichloro(undec-10-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLNZJAHAUGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402583 | |
Record name | 10-UNDECENYLTRICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17963-29-0 | |
Record name | 10-UNDECENYLTRICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Undecenyltrichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 10-Undecenyltrichlorosilane interact with silicon surfaces and what are the resulting properties?
A: this compound (10-UTS) forms self-assembled monolayers (SAMs) on silicon surfaces through a two-step process: [, , ]
Q2: How can the surface properties of this compound SAMs be further modified?
A: The terminal alkene group of this compound SAMs provides a versatile chemical handle for further surface modifications. One common approach is ozonolysis, which cleaves the carbon-carbon double bond in the alkene, ultimately yielding a carboxylic acid (-COOH) group. [] This transformation significantly alters the surface properties, switching from hydrophobic to hydrophilic due to the polar nature of the carboxylic acid group. This hydrophilic surface then allows for further chemical modifications and bioconjugation strategies. []
Q3: Can you elaborate on the application of controlled surface reactions in tailoring the wettability of this compound modified surfaces?
A: Researchers have successfully employed controlled oxidation reactions to generate radially inward wettability gradients on surfaces modified with this compound SAMs. [] By precisely controlling the oxidation of the terminal alkene groups to carboxylic acid groups, a gradient is formed with a hydrophilic center and hydrophobic exterior. This technique allows for precise control over the size and shape of the gradient without the need for complex fabrication methods like elastomeric stamps. [] The resulting surfaces demonstrate a unique water-collecting capability due to the radial wettability gradient, showcasing the potential for applications in microfluidics and water harvesting. []
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